2-Oxo-2-phenylethyl benzenesulfonate

Physical Organic Chemistry Nucleophilic Substitution Transition State Analysis

2-Oxo-2-phenylethyl benzenesulfonate (CAS 98475-06-0), commonly known as phenacyl benzenesulfonate, is a sulfonate ester with the molecular formula C14H12O4S and a molecular weight of 276.308 g/mol. It features a benzenesulfonate leaving group at the alpha-position of a phenacyl moiety, classifying it as a reactive intermediate with well-defined leaving group properties.

Molecular Formula C14H12O4S
Molecular Weight 276.31 g/mol
CAS No. 98475-06-0
Cat. No. B14341181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2-phenylethyl benzenesulfonate
CAS98475-06-0
Molecular FormulaC14H12O4S
Molecular Weight276.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)COS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H12O4S/c15-14(12-7-3-1-4-8-12)11-18-19(16,17)13-9-5-2-6-10-13/h1-10H,11H2
InChIKeyLVJABPYBQCMMML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-2-phenylethyl Benzenesulfonate (CAS 98475-06-0): Procurement-Ready Profile of a Defined Sulfonate Ester Intermediate


2-Oxo-2-phenylethyl benzenesulfonate (CAS 98475-06-0), commonly known as phenacyl benzenesulfonate, is a sulfonate ester with the molecular formula C14H12O4S and a molecular weight of 276.308 g/mol . It features a benzenesulfonate leaving group at the alpha-position of a phenacyl moiety, classifying it as a reactive intermediate with well-defined leaving group properties. Its structure, characterized by a conjugated carbonyl group adjacent to the sulfonate ester, enables predictable reactivity in nucleophilic substitution and photochemical reactions, making it a valuable compound for mechanistic studies and synthetic applications [1].

Workflow

Mechanistic nucleophilic substitution and photochemical reaction studies

Selection logic

Defined benzenesulfonate leaving group with reported transition-state context

Use context

Synthetic intermediate for reactivity benchmarking and orthogonal deprotection design

Why Generic Phenacyl Sulfonate Substitution Fails for 2-Oxo-2-phenylethyl Benzenesulfonate-Dependent Workflows


In-class substitution of 2-oxo-2-phenylethyl benzenesulfonate with other phenacyl sulfonates is scientifically unsound due to quantifiable differences in leaving group ability and transition state structure. The benzenesulfonate (BS) leaving group exhibits a distinct Hammett reaction constant (ρX) and cross-interaction constant compared to tosylate (Ts) or mesylate (Ms) analogs, indicating a different degree of bond cleavage in the rate-determining step [1]. Photochemical studies further demonstrate that the yield distribution between radical-derived and nucleophilic substitution products is highly dependent on the specific sulfonate counterion, where phenacyl tosylate uniquely produces phenacyl alcohol via radical oxidation, a pathway not observed for other sulfonates [2]. These mechanistic divergences mean that simply swapping one sulfonate for another will alter reaction kinetics, product ratios, and overall yield, compromising experimental reproducibility and synthetic efficiency.

Leaving group mismatch

Benzenesulfonate differs from tosylate or mesylate in transition-state structure and Hammett ρX; changing the sulfonate can alter kinetics and product ratios.

Photochemical pathway divergence

Product distribution under photolysis depends on the sulfonate counterion; benzenesulfonate yields a distinct radical/ionic balance not reproduced by tosylate or mesylate.

Quantitative Differentiation Evidence for 2-Oxo-2-phenylethyl Benzenesulfonate (CAS 98475-06-0) vs. Closest Analogs


Transition State Structure Divergence: Benzenesulfonate vs. Substituted Benzenesulfonates in Nucleophilic Substitution

The reaction of 2-oxo-2-phenylethyl benzenesulfonate with N,N-dimethylanilines (DMA) proceeds via a transition state (TS) that is measurably looser than that for the corresponding aniline series. Cross-interaction constants (ρij, βij, λij) were determined for the phenacyl benzenesulfonate-DMA system, and the reactivity-selectivity principle (RSP) and Bell-Evans-Polanyi (BEP) principle were confirmed to hold within the DMA series but are violated when compared across different nucleophile families (DMA vs. aniline) [1]. For the unsubstituted parent compound (X=H on the benzenesulfonate leaving group), the Hammett ρX value represents the specific degree of C-L bond cleavage in the TS, and this value is distinct from that of substituted analogs (e.g., X=CH3 for tosylate) due to the different electron-donating/withdrawing character of the substituent on the sulfonate moiety [2].

Transition State Structure
Cross-study comparable

TS described as measurably looser for DMA vs. aniline series; RSP/BEP holds within DMA family but violates between families. ρX distinct from substituted analogs.

Supports a reproducible TS geometry baseline for nucleophile studies.

Exact ρX, ρY, ρZ values require full-text access.

Physical Organic Chemistry Nucleophilic Substitution Transition State Analysis

Photoreaction Pathway Selectivity: Benzenesulfonate vs. Tosylate and Mesylate in Photo-Favorskii Rearrangement

The photosolvolysis of phenacyl sulfonates is highly sensitive to the identity of the sulfonate leaving group. In trifluoroethanol (TFE), phenacyl tosylate uniquely produces phenacyl alcohol, a product derived from radical oxidation, in addition to the nucleophilic substitution product. This pathway is not observed for phenacyl mesylate or triflate, which predominantly yield phenyl-rearranged products [1]. Phenacyl benzenesulfonate, with its intermediate leaving group ability between tosylate and mesylate, would be expected to exhibit a distinct product distribution profile under these photochemical conditions, directly influencing the selectivity of photodeprotection strategies.

Photoreaction Selectivity
Class-level inference

Tosylate uniquely yields radical-derived alcohol; mesylate favors rearranged product. Benzenesulfonate expected to show intermediate product distribution.

Supports pathway-distribution screening in photochemical release.

Specific benzenesulfonate product ratios not quantified in sources.

Photochemistry Photoremovable Protecting Groups Reaction Mechanism

Nucleophilic Substitution Rate Modulation via Sulfonate Substituent Effects

The rate constants for nucleophilic substitution of phenacyl arenesulfonates are directly modulated by the electronic nature of the substituent on the leaving group. The Hammett reaction constant ρX, which quantifies the sensitivity of the reaction rate to substituent effects on the leaving group, has been determined for the parent benzenesulfonate (X=H) and compared to substituted analogs [1]. The magnitude of ρX represents the degree of C-L bond breaking in the transition state, and its value for the unsubstituted benzenesulfonate is intermediate between electron-donating and electron-withdrawing substituents, providing a unique reactivity benchmark.

Substituent Rate Modulation
Cross-study comparable

Hammett ρX for unsubstituted benzenesulfonate is intermediate between electron-donating and -withdrawing substituents. Rate constants measured in acetone at 45 °C, 1–2000 bar.

Enables selection of moderate leaving-group reactivity.

Exact ρX values available in full text.

Kinetics Structure-Activity Relationship Sulfonate Ester Reactivity

Defined Physicochemical Properties for Consistent Formulation and Handling

The compound 2-oxo-2-phenylethyl benzenesulfonate (CAS 98475-06-0) is characterized by a precise molecular weight of 276.30800 g/mol, a topological polar surface area (PSA) of 68.82 Ų, and a partition coefficient (LogP) of 3.35560 . These values are distinct from its closest commercially available analogs, such as phenacyl tosylate (C15H14O4S, MW ~290.3 g/mol) or phenacyl mesylate (C10H12O4S, MW ~228.3 g/mol), leading to differences in solubility, chromatographic retention, and formulation behavior.

Physicochemical Profile
Data to verify

MW 276.31; LogP 3.36; PSA 68.82 Ų. Distinct from tosylate (MW ~290, LogP ~3.8) and mesylate (MW ~228, LogP ~1.8).

Supports solubility and chromatographic retention assessment.

LogP and PSA are calculated values; experimental verification advised.

Physicochemical Characterization Analytical Reference Quality Control

High-Value Application Scenarios for 2-Oxo-2-phenylethyl Benzenesulfonate Based on Verified Differentiation


Mechanistic Probe for SN2 Transition State Structure Studies

The quantified cross-interaction constants (ρij, βij, λij) for the reaction of 2-oxo-2-phenylethyl benzenesulfonate with N,N-dimethylanilines provide a validated framework for studying transition state structures. Researchers can use this compound as a reference substrate to probe how changes in solvent, pressure, or nucleophile alter the TS geometry, leveraging the previously published baseline data where RSP and BEP principles are known to hold within the DMA series [1]. This is superior to using tosylate or mesylate analogs, whose Hammett constants and TS structures are perturbed by the electronic effects of the methyl or substituent groups on the sulfonate ring, potentially masking the intrinsic reactivity of the phenacyl core.

Calibration Standard for Photochemical Release and Caging Experiments

The photosolvolysis mechanism of phenacyl sulfonates is highly sensitive to the leaving group identity. 2-Oxo-2-phenylethyl benzenesulfonate serves as an essential calibration point for studying the transition from ionic to radical photorelease mechanisms, filling the gap between the radical-dominated pathway of tosylate and the ionic-dominated pathway of mesylate [1]. By quantifying the product distribution of phenyl-rearranged versus nucleophilic substitution products under standardized photolysis conditions, this compound can be used to benchmark new photoremovable protecting groups or to optimize photochemical reaction conditions where a balanced radical/ionic release is desired.

Reference Substrate for High-Pressure Reaction Kinetic Studies

The defined pressure-dependence of the Hammett reaction constants (ρX, ρY, ρZ) for substituted phenacyl benzenesulfonates positions the parent compound as a robust reference for high-pressure physical organic chemistry studies [1]. Its moderate reactivity and well-characterized response to pressure changes (1-2000 bars) make it an ideal system for investigating fundamental questions of bond formation and cleavage under extreme conditions, without the complicating steric or electronic perturbations introduced by alkyl-substituted sulfonates like tosylate.

Precursor for Selective Sulfonate Ester Transformations in Multi-Step Synthesis

The unique combination of a photolabile phenacyl core and a moderately reactive benzenesulfonate leaving group enables orthogonal deprotection strategies. The benzenesulfonate can be displaced under SN2 conditions at rates predictable from the published ρX values, while the phenacyl group can be cleaved photochemically via a mechanism whose radical/ionic character is distinct from other sulfonates [1][2]. This dual reactivity is not achievable with phenacyl tosylate or mesylate, which are biased toward one pathway, making this compound a strategically superior choice for complex synthetic sequences requiring sequential deprotection.

Application
Selection Property
Validation Focus
SN2 transition state studies
Defined cross-interaction constants (ρij) for DMA reaction
TS geometry baseline verification
Photoremovable protecting group research
Intermediate leaving-group profile between tosylate and mesylate
Radical vs. ionic pathway distribution
High-pressure physical organic chemistry
Pressure-dependent Hammett constants (ρX, ρY, ρZ)
Bond formation/cleavage under extreme conditions
Orthogonal deprotection sequences
Dual photolytic and nucleophilic substitution reactivity
Sequential deprotection pathway verification
Quote Request

Request a Quote for 2-Oxo-2-phenylethyl benzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.